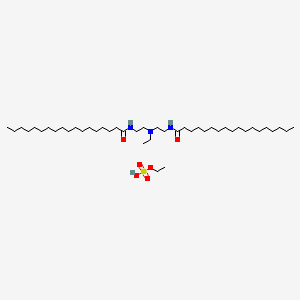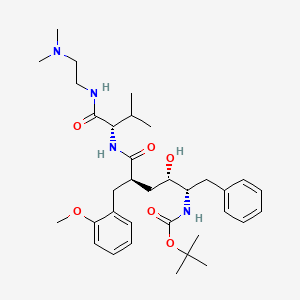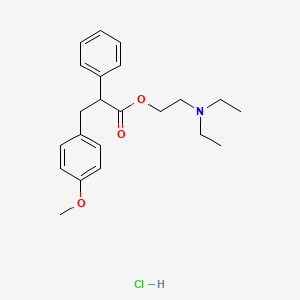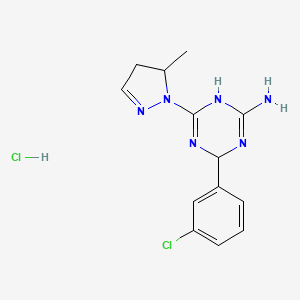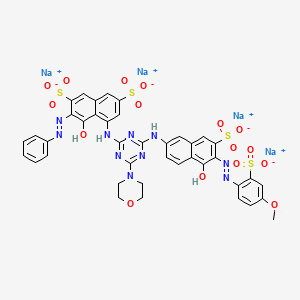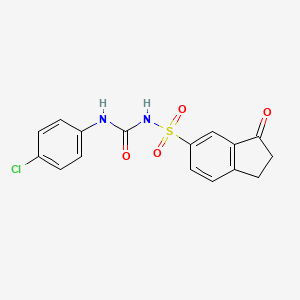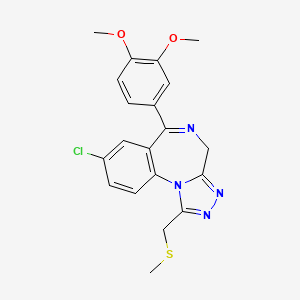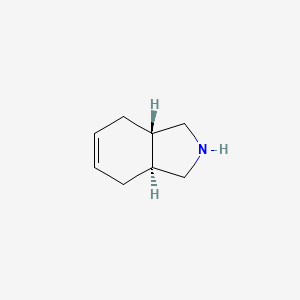
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a benzyloxy group, a dichlorophenyl group, and an imidazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form the benzyloxy intermediate.
Introduction of the Dichlorophenyl Group: The benzyloxy intermediate is then reacted with 2,4-dichlorophenyl magnesium bromide in the presence of a suitable catalyst to introduce the dichlorophenyl group.
Formation of the Imidazolyl Group: The resulting compound is then reacted with imidazole under basic conditions to form the imidazolyl group.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and imidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with fungal cell membranes. The imidazolyl group is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other molecular targets and pathways involved in fungal growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Miconazole: An imidazole derivative used to treat fungal infections.
Uniqueness
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its specific structural features, such as the benzyloxy and dichlorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural differences can influence the compound’s efficacy, spectrum of activity, and potential side effects compared to other similar compounds.
Propriétés
Numéro CAS |
83337-86-4 |
|---|---|
Formule moléculaire |
C21H20Cl2N2O6 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-phenylmethoxypropan-2-ol;oxalic acid |
InChI |
InChI=1S/C19H18Cl2N2O2.C2H2O4/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-10,14,24H,11-13H2;(H,3,4)(H,5,6) |
Clé InChI |
LSFKOYFXZDHTRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


